molecular formula C5H6Cl2N2 B1434146 3-Chloro-4-methylpyridazine hydrochloride CAS No. 1566649-48-6

3-Chloro-4-methylpyridazine hydrochloride

Cat. No. B1434146
CAS RN: 1566649-48-6
M. Wt: 165.02 g/mol
InChI Key: HQDQVGPSLPUHOK-UHFFFAOYSA-N
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Description

3-Chloro-4-methylpyridazine hydrochloride is a chemical compound with the CAS Number: 1566649-48-6 . It is a solid substance . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C5H6Cl2N2 . The molecular weight is 165.02 g/mol . The SMILES string representation is CC1=CC=NN=C1Cl.Cl .


Physical And Chemical Properties Analysis

This compound is a solid substance . The molecular weight is 165.02 g/mol . The SMILES string representation is CC1=CC=NN=C1Cl.Cl .

Scientific Research Applications

Synthesis and Industrial Applications

3-Chloro-4-methylpyridazine hydrochloride is an important intermediate in the synthesis of pesticides and anti-viral drugs. The compound is synthesized from hydrazine hydrate and citraconic anhydride, through a process characterized by mild reaction conditions and suitable for industrial production. The total product yield from this method is around 30%, indicating its efficiency and feasibility for large-scale applications (Yang Shao-juan, 2012).

Chemical Reactions and Functionalization

This compound undergoes various chemical reactions to produce different compounds. For instance, it can react with aromatic aldehydes in the presence of sodium hydroxide and a quaternary ammonium salt, yielding condensation products. This demonstrates its versatility in organic synthesis, particularly in the formation of extended π-systems from methyldiazines and aromatic aldehydes (J. Vanden Eynde et al., 2001).

Anticancer Drug Synthesis

A novel application of this compound is in the synthesis of labile intercalative ruthenium(ii) complexes, acting as DNA intercalative and covalent binding anticancer agents. These complexes show promising results in inhibiting DNA transcription and replication, indicating potential in cancer chemotherapy (Huaiyi Huang et al., 2016).

Corrosion Inhibition

Another interesting application is in the field of materials science, where pyridazine compounds, including derivatives of 3-Chloro-4-methylpyridazine, have been studied for their steel corrosion inhibition properties in acidic solutions. These compounds show significant inhibition efficiency, demonstrating their potential as corrosion inhibitors (M. Bouklah et al., 2006).

Electrochemical Applications

This compound also plays a role in the electrochemical preparation of functionalized aryl- and heteroarylpyridazines. This process, facilitated by nickel-catalyzed cross-coupling reactions, underscores the chemical's utility in creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals (S. Sengmany et al., 2007).

Safety and Hazards

3-Chloro-4-methylpyridazine hydrochloride has been classified as Acute Tox. 4 Oral . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which means if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Future Directions

3-Chloro-4-methylpyridazine hydrochloride is a unique chemical provided to early discovery researchers . It could potentially be used in the synthesis of other compounds, but specific future directions are not available at this time.

properties

IUPAC Name

3-chloro-4-methylpyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDQVGPSLPUHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1566649-48-6
Record name Pyridazine, 3-chloro-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1566649-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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